In Vitro PAF Antagonism: PF-10040 vs. WEB 2086 in Rabbit Platelet Binding Assay
PF-10040 demonstrates significantly lower potency at the PAF receptor compared to the standard antagonist WEB 2086 in a direct head-to-head comparison. In a competitive binding assay using [³H]-PAF on rabbit platelets, PF-10040 exhibited an IC₅₀ of 1.07 × 10⁻⁵ M, which was approximately three orders of magnitude less potent than WEB 2086 (IC₅₀ = 4.23 × 10⁻⁹ M) [1]. This ~2,500-fold difference in potency is a critical differentiator for research applications.
| Evidence Dimension | In vitro PAF receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.07 × 10⁻⁵ M |
| Comparator Or Baseline | WEB 2086: IC₅₀ = 4.23 × 10⁻⁹ M |
| Quantified Difference | PF-10040 is ~2,530-fold less potent than WEB 2086 in this assay |
| Conditions | [³H]-PAF displacement from binding sites on rabbit platelets |
Why This Matters
This data confirms PF-10040 is not a high-affinity PAF antagonist, making it unsuitable for studies requiring potent receptor blockade but potentially valuable for investigating mechanisms where this lower affinity is advantageous.
- [1] Herd, C. M., Donigi-Gale, D., Shoupe, T. S., Kilfeather, S. A., Okiji, S. A., & Page, C. P. (1994). Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits. British Journal of Pharmacology, 111(1), 7-12. View Source
